molecular formula C19H24ClNO3S B2927752 Methyl 2-((1-(1-(4-chlorophenyl)cyclopentanecarbonyl)pyrrolidin-3-yl)thio)acetate CAS No. 2034526-65-1

Methyl 2-((1-(1-(4-chlorophenyl)cyclopentanecarbonyl)pyrrolidin-3-yl)thio)acetate

Cat. No.: B2927752
CAS No.: 2034526-65-1
M. Wt: 381.92
InChI Key: XOYBFJPZGISHFY-UHFFFAOYSA-N
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Description

Methyl 2-((1-(1-(4-chlorophenyl)cyclopentanecarbonyl)pyrrolidin-3-yl)thio)acetate is a complex organic compound with a unique structure that includes a chlorophenyl group, a cyclopentanecarbonyl group, and a pyrrolidinylthioacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-((1-(1-(4-chlorophenyl)cyclopentanecarbonyl)pyrrolidin-3-yl)thio)acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the chlorophenylcyclopentanecarbonyl intermediate: This step involves the reaction of 4-chlorobenzoyl chloride with cyclopentanone in the presence of a base such as pyridine to form 1-(4-chlorophenyl)cyclopentanecarbonyl chloride.

    Synthesis of the pyrrolidinyl intermediate: The next step involves the reaction of the chlorophenylcyclopentanecarbonyl chloride with pyrrolidine to form 1-(1-(4-chlorophenyl)cyclopentanecarbonyl)pyrrolidine.

    Thioester formation: Finally, the pyrrolidinyl intermediate is reacted with methyl thioacetate in the presence of a base such as sodium hydride to form this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1-(1-(4-chlorophenyl)cyclopentanecarbonyl)pyrrolidin-3-yl)thio)acetate can undergo various types of chemical reactions, including:

    Oxidation: The thioacetate moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving thioesters.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 2-((1-(1-(4-chlorophenyl)cyclopentanecarbonyl)pyrrolidin-3-yl)thio)acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-chlorophenyl)acetate: A simpler compound with a similar chlorophenyl group but lacking the cyclopentanecarbonyl and pyrrolidinylthioacetate moieties.

    Pyraclostrobin: A fungicide with a similar chlorophenyl group and a thioester moiety, but with different overall structure and applications.

Uniqueness

Methyl 2-((1-(1-(4-chlorophenyl)cyclopentanecarbonyl)pyrrolidin-3-yl)thio)acetate is unique due to its combination of structural features, which confer specific chemical reactivity and potential biological activity. Its complex structure allows for a wide range of chemical modifications and applications, distinguishing it from simpler analogs.

Properties

IUPAC Name

methyl 2-[1-[1-(4-chlorophenyl)cyclopentanecarbonyl]pyrrolidin-3-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClNO3S/c1-24-17(22)13-25-16-8-11-21(12-16)18(23)19(9-2-3-10-19)14-4-6-15(20)7-5-14/h4-7,16H,2-3,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYBFJPZGISHFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1CCN(C1)C(=O)C2(CCCC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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